N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that features an indole moiety linked to a triazolopyridazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the triazolopyridazine core. The final step involves coupling these two fragments under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The triazolopyridazine core can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the indole or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Another indole derivative with different biological activities.
Vanillin acetate: A compound with a different core structure but similar functional groups.
tert-Butyl carbamate: Used in similar synthetic applications but with a different chemical structure.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its combination of an indole moiety with a triazolopyridazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H14N6 |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H14N6/c1-2-4-13-12(3-1)11(9-17-13)7-8-16-14-5-6-15-19-18-10-21(15)20-14/h1-6,9-10,17H,7-8H2,(H,16,20) |
InChI Key |
CLABWBLBCAZWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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